Ethyl 6,6,6-trifluoro-3-oxohexanoate
Description
Ethyl 6,6,6-trifluoro-3-oxohexanoate is a fluorinated keto ester characterized by a six-carbon backbone with a ketone group at the third carbon and a trifluoromethyl group at the terminal position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive ketone and ester functionalities. Its fluorinated moiety enhances metabolic stability and electronegativity, making it valuable for designing bioactive molecules . Commercial availability (e.g., CymitQuimica offers 50 mg for €638.00 and 500 mg for €1,768.00) underscores its specialized application in high-value syntheses .
Properties
IUPAC Name |
ethyl 6,6,6-trifluoro-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-2-14-7(13)5-6(12)3-4-8(9,10)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWNFAUTZXWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230344 | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163714-65-6 | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163714-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 6,6,6-trifluoro-3-oxohexanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6,6,6-trifluoro-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6,6,6-trifluoro-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving keto groups. It serves as a model substrate for investigating enzyme mechanisms.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved bioavailability and metabolic stability due to the presence of the trifluoromethyl group.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 6,6,6-trifluoro-3-oxohexanoate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three categories of analogs: fluorinated esters , keto esters , and long-chain esters . Key distinctions in structure, reactivity, and applications are outlined below.
Fluorinated Esters
- Ethyl 6-(2,3-Difluorophenyl)-6-oxohexanoate: Structural Difference: Replaces the trifluoromethyl group with a 2,3-difluorophenyl ring at the terminal carbon. This compound is more suited for synthesizing fluorinated aromatic intermediates .
- Ethyl 3-(tert-Butyl)-1,2,4-oxadiazole-5-carboxylate :
- Structural Difference : Contains a heterocyclic oxadiazole ring instead of a ketone, with a tert-butyl group enhancing steric protection.
- Impact : The oxadiazole ring improves thermal stability, making it preferable for materials science applications. Priced lower (€425.00/50 mg), it is less specialized than the trifluoro derivative .
Keto Esters
- Impact: Ethyl pyruvate’s smaller size increases volatility (evident in chromatographic retention times; see Fig. 1 in ) and reactivity in nucleophilic additions. It is widely used in flavorings and anti-inflammatory research, unlike the trifluorohexanoate, which is tailored for fluorinated drug candidates .
Long-Chain Esters
- Ethyl Decanoate and Ethyl Palmitate: Structural Difference: Lack ketone and fluorine groups; feature saturated fatty acid chains. Impact: These esters are nonpolar, with applications in cosmetics and food additives (e.g., Ethyl decanoate is a wine aroma component; see Fig. 1 in ). Their lower cost (e.g., Ethyl palmitate at ~€50–100/g) reflects commodity-scale production, contrasting with the high-cost, niche use of trifluorohexanoate .
Research Findings and Trends
- Fluorination Effects: The trifluoromethyl group in Ethyl 6,6,6-trifluoro-3-oxohexanoate significantly enhances electrophilicity at the ketone, accelerating reactions like aldol condensations. This contrasts with non-fluorinated analogs (e.g., ethyl pyruvate), which require harsher conditions for similar transformations .
- Synthetic Utility: The compound’s keto-ester duality enables sequential functionalization (e.g., Grignard additions followed by ester hydrolysis), a flexibility absent in non-keto esters like ethyl palmitate .
- Cost Drivers : High pricing reflects challenges in introducing trifluoromethyl groups (e.g., requiring fluorinating agents like SF₄ or Ruppert-Prakash reagents), unlike simpler esters synthesized via Fischer esterification .
Biological Activity
Ethyl 6,6,6-trifluoro-3-oxohexanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound contains a trifluoromethyl group and a keto functional group, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl moiety is particularly significant in increasing lipophilicity and modifying the pharmacokinetic properties of compounds.
Mechanisms of Biological Activity
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that introduce the trifluoromethyl group at strategic positions to enhance biological activity. The structure-activity relationship indicates that modifications to the carbon chain length and functional groups can significantly impact the compound's potency and selectivity against biological targets.
Table 1: Comparative Analysis of Related Compounds
Case Studies
Case Study 1: Inhibition of SARS-CoV Protease
A study demonstrated that compounds containing trifluoromethyl ketones exhibited significant inhibitory activity against SARS-CoV 3CL protease. The most potent inhibitor in this series was found to be a glutamate derivative with a CF3-ketone structure similar to this compound .
Case Study 2: Ischemia-Reperfusion Injury
In another study involving the oral administration of related compounds in rat models, it was shown that these compounds could reduce kidney injury induced by ischemia-reperfusion. This suggests potential therapeutic applications for this compound in renal protection .
Future Directions
Given the promising biological activities associated with this compound and related compounds, further research is essential. Future studies should focus on:
- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic potential.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- Optimization : Modifying chemical structures to improve potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
